(Leu31,pro34)-neuropeptide Y (porcine)

NPY receptor pharmacology receptor binding selectivity Y1/Y2 discrimination

(Leu31,Pro34)-Neuropeptide Y (porcine), CAS 125580-28-1, is a synthetic 36-amino-acid analog of porcine neuropeptide Y (NPY) harboring leucine and proline substitutions at positions 31 and 34, respectively. It was the first described agonist capable of discriminating between the NPY Y1 and Y2 receptor subtypes.

Molecular Formula C190H286N54O56
Molecular Weight 4223 g/mol
CAS No. 125580-28-1
Cat. No. B1148424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Leu31,pro34)-neuropeptide Y (porcine)
CAS125580-28-1
Molecular FormulaC190H286N54O56
Molecular Weight4223 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CNC=N4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C7CCCN7C(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C8CCCN8C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C9CCCN9C(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(CC1=CC=C(C=C1)O)N
InChIInChI=1S/C190H286N54O56/c1-16-96(10)150(180(294)234-130(82-142(193)253)168(282)225-124(74-94(6)7)164(278)226-125(75-95(8)9)171(285)239-151(101(15)247)181(295)221-120(32-22-66-208-190(202)203)185(299)243-70-26-36-140(243)177(291)219-116(31-21-65-207-189(200)201)156(270)222-121(152(195)266)77-103-40-50-109(249)51-41-103)238-172(286)128(80-106-46-56-112(252)57-47-106)229-167(281)129(81-107-87-204-91-210-107)230-158(272)115(30-20-64-206-188(198)199)218-163(277)123(73-93(4)5)223-155(269)98(12)212-173(287)135(89-245)236-166(280)127(79-105-44-54-111(251)55-45-105)228-165(279)126(78-104-42-52-110(250)53-43-104)227-157(271)114(29-19-63-205-187(196)197)216-153(267)97(11)211-161(275)122(72-92(2)3)224-169(283)132(85-148(262)263)232-160(274)118(59-61-146(258)259)217-154(268)99(13)213-176(290)138-34-24-67-240(138)182(296)100(14)214-162(276)131(84-147(260)261)231-159(273)117(58-60-145(256)257)215-144(255)88-209-175(289)137-33-23-69-242(137)186(300)134(83-143(194)254)235-170(284)133(86-149(264)265)233-178(292)141-37-27-71-244(141)184(298)119(28-17-18-62-191)220-174(288)136(90-246)237-179(293)139-35-25-68-241(139)183(297)113(192)76-102-38-48-108(248)49-39-102/h38-57,87,91-101,113-141,150-151,245-252H,16-37,58-86,88-90,191-192H2,1-15H3,(H2,193,253)(H2,194,254)(H2,195,266)(H,204,210)(H,209,289)(H,211,275)(H,212,287)(H,213,290)(H,214,276)(H,215,255)(H,216,267)(H,217,268)(H,218,277)(H,219,291)(H,220,288)(H,221,295)(H,222,270)(H,223,269)(H,224,283)(H,225,282)(H,226,278)(H,227,271)(H,228,279)(H,229,281)(H,230,272)(H,231,273)(H,232,274)(H,233,292)(H,234,294)(H,235,284)(H,236,280)(H,237,293)(H,238,286)(H,239,285)(H,256,257)(H,258,259)(H,260,261)(H,262,263)(H,264,265)(H4,196,197,205)(H4,198,199,206)(H4,200,201,207)(H4,202,203,208)/t96-,97-,98-,99-,100-,101+,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,150-,151-/m0/s1
InChIKeyZNBZLZXDILRJJT-CCPZSHQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(Leu31,Pro34)-Neuropeptide Y (Porcine) CAS 125580-28-1 – A Validated Selective NPY Y1 Receptor Agonist Peptide


(Leu31,Pro34)-Neuropeptide Y (porcine), CAS 125580-28-1, is a synthetic 36-amino-acid analog of porcine neuropeptide Y (NPY) harboring leucine and proline substitutions at positions 31 and 34, respectively. It was the first described agonist capable of discriminating between the NPY Y1 and Y2 receptor subtypes [1]. The compound acts as a full agonist at the Y1 receptor with a reported binding affinity (Ki) of 0.54 nM and additionally displays measurable affinity at Y5 receptors . Its porcine sequence origin distinguishes it from human/rodent-sequence [Leu31,Pro34]NPY analogs, and its validated pharmacological profile has made it a reference standard for Y1 receptor characterization across multiple species, tissues, and assay platforms [2].

Why Generic NPY Analogs Cannot Replace (Leu31,Pro34)-Neuropeptide Y (Porcine) in Y1-Specific Studies


The NPY receptor family comprises at least four functional subtypes (Y1, Y2, Y4, Y5) with distinct tissue distributions and opposing physiological roles. Native NPY and peptide YY (PYY) bind with high affinity to both Y1 and Y2 receptors, confounding interpretation of functional experiments [1]. Even closely related Pro34-substituted analogs vary substantially in their Y1/Y2 selectivity window, off-target activity at Y4 and Y5 receptors, and species-dependent pharmacological profiles [2]. A generic substitution with NPY, PYY, NPY(13-36), or a human/rodent-sequence [Leu31,Pro34]NPY analog therefore risks misattribution of receptor subtype involvement and introduces uncontrolled variability in receptor mapping, autoradiography, and functional assays [3].

Head-to-Head Quantitative Evidence: (Leu31,Pro34)-Neuropeptide Y (Porcine) vs. Closest Analogs


Y1 Over Y2 Receptor Binding Selectivity: (Leu31,Pro34)-NPY (Porcine) vs. Native NPY and NPY(13-36)

(Leu31,Pro34)-Neuropeptide Y (porcine) demonstrates a Y1/Y2 selectivity window exceeding 700-fold in native tissue binding assays, a discrimination not achievable with native NPY. In human pituitary neural lobe membranes, [Leu31,Pro34]NPY displaced [125I]PYY binding with a Ki of 390 nM, indicating negligible Y2 affinity, whereas the Y2-preferring fragment NPY(13-36) exhibited a Ki of 5.3 nM [1]. By contrast, native NPY binds both Y1 and Y2 receptors with comparable high affinity (Ki values in the low nanomolar range) [2]. On cloned human receptors, [Leu31,Pro34]NPY (porcine) attains a pKi of 6.1 at Y2 (Ki ≈ 794 nM) versus sub-nanomolar affinity at Y1, yielding a selectivity ratio of ≥1000-fold [3].

NPY receptor pharmacology receptor binding selectivity Y1/Y2 discrimination

Functional Selectivity at Postjunctional Y1 vs. Prejunctional Y2 Receptors In Vivo

In anesthetized rats, (Leu31,Pro34)-NPY (porcine) was compared directly against native NPY for its ability to increase blood pressure (postjunctional Y1 effect) and attenuate cardiac vagal action (prejunctional Y2 effect). (Leu31,Pro34)-NPY increased blood pressure as effectively as NPY but showed little or no prejunctional activity: it did not attenuate cardiac vagal action at doses where NPY produced significant attenuation [1]. A separate microdialysis study quantified that (Leu31,Pro34)-NPY produced a significant 40% reduction in basal noradrenaline concentration in the paraventricular nucleus of aged rats (P < 0.05), and upon potassium stimulation induced a noradrenaline release of 5.0 times resting levels, compared to 2.8 times resting for NPY-treated animals [2].

cardiovascular pharmacology prejunctional vs postjunctional NPY receptors in vivo functional selectivity

In Vivo Pressor Activity: (Leu31,Pro34)-NPY (Porcine) is More Potent Than Native NPY

The seminal characterization study by Fuhlendorff et al. (1990) demonstrated that (Leu31,Pro34)-NPY (porcine) is not merely a Y1-selective tool in vitro but also exerts superior in vivo efficacy. Intravenous administration of (Leu31,Pro34)-NPY in anesthetized rats produced a blood pressure increase that was even more potent than that elicited by equimolar native NPY [1]. A subsequent review confirmed that (Leu31,Pro34)-NPY exhibited hypertensive activity in rats in vivo with a potency comparable to or exceeding that of intact NPY during intravenous administration [2].

cardiovascular pharmacology NPY pressor response in vivo potency comparison

Anxiolytic-Like Activity: (Leu31,Pro34)-NPY (Porcine) Matches NPY and Outperforms NPY(13-36)

In the Geller-Seifter punished responding conflict paradigm, a validated rodent model of anxiety, intracerebroventricular administration of (Leu31,Pro34)-NPY (porcine) was approximately equipotent with native NPY in producing anticonflict/anxiolytic-like effects and was markedly more potent than the Y2-selective agonist NPY(13-36), which exhibited negligible activity [1]. When microinjected directly into the central nucleus of the amygdala, (Leu31,Pro34)-NPY reproduced the anxiolytic-like effect with high potency while dissociating from food intake effects, a confound inherent to native NPY administration [1].

anxiety models NPY Y1 amygdala Geller-Seifter conflict test

Orexigenic Effects Discriminate Y1 from Y2 Mechanisms: (Leu31,Pro34)-NPY vs. NPY(20-36)

In a drug discrimination paradigm where rats were trained to discriminate intracerebroventricular NPY (1.15 nmol) from sham injection, (Leu31,Pro34)-NPY (porcine) produced NPY-appropriate responding across a dose range of 1.15–3.45 nmol, whereas the Y2-selective agonist NPY(20-36) and saline did not [1]. Furthermore, (Leu31,Pro34)-NPY significantly increased food intake, whereas NPY(20-36) failed to do so, demonstrating that the discriminative stimulus and orexigenic effects of NPY are mediated through Y1, not Y2, receptors [1].

feeding behavior NPY receptor subtypes discriminative stimulus effects

Validated Application Scenarios for (Leu31,Pro34)-Neuropeptide Y (Porcine) Procurement


Y1 Receptor Autoradiography and Receptor Distribution Mapping

The radiolabeled form [125I-Tyr36]monoiodo-(Leu31,Pro34)-NPY binds specifically only to cells and tissues expressing Y1 receptors, with no detectable binding to Y2-expressing preparations [1]. This enables high-resolution quantitative autoradiography of Y1 receptor distribution in brain sections, where [125I]PYY binding alone cannot distinguish Y1 from Y2 sites. Protocols employing [125I](Leu31,Pro34)-NPY have been validated in rat brain membrane homogenates and tissue sections, with linear regression analysis confirming high correspondence between [125I](Leu31,Pro34)-NPY binding and Y1-specific binding obtained by [125I]PYY in the presence of NPY(13-36) [2].

In Vivo Cardiovascular Y1 Receptor Pharmacology Without Y2 Confounds

(Leu31,Pro34)-NPY (porcine) increases blood pressure as effectively as native NPY but lacks prejunctional Y2 activity, making it the agonist of choice for isolating postjunctional Y1-mediated cardiovascular effects in anesthetized rat models [1]. This functional selectivity is essential for studies investigating NPY receptor contributions to hypertension, vasoconstriction, and sympathetic cotransmission where Y2-mediated attenuation of cardiac vagal action would otherwise confound interpretation [2].

Behavioral Neuroscience: Y1-Mediated Anxiolytic and Orexigenic Studies

(Leu31,Pro34)-NPY (porcine) reproduces the full spectrum of NPY's anxiolytic-like and orexigenic effects while enabling receptor-subtype attribution. In the Geller-Seifter conflict test, it is equipotent to NPY and markedly more potent than Y2 agonists, and when microinjected into the amygdala it dissociates anxiety-reducing effects from food intake [1]. It also fully recapitulates NPY-appropriate discriminative stimulus effects and food intake increases, unlike Y2-selective fragments such as NPY(20-36) [2].

Structural Biology and Structure-Activity Relationship (SAR) Studies of the NPY Fold

The solution NMR structure of porcine (Leu31,Pro34)-NPY reveals a folded hairpin conformation with a C-terminal turn structure (residues 31–36) that differs subtly from native NPY, providing a structural rationale for Y1 selectivity [1]. This structural characterization, together with its well-defined pharmacological profile, positions (Leu31,Pro34)-NPY (porcine) as a reference compound for SAR campaigns aiming to design next-generation Y1-selective ligands with improved subtype selectivity and reduced Y4/Y5 off-target activity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Leu31,pro34)-neuropeptide Y (porcine)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.